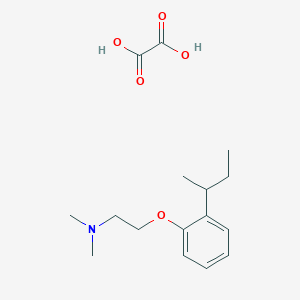![molecular formula C17H27NO2 B4044681 4-[3-(3,4-二甲苯氧基)丙基]-2,6-二甲基吗啉](/img/structure/B4044681.png)
4-[3-(3,4-二甲苯氧基)丙基]-2,6-二甲基吗啉
描述
4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a 3-(3,4-dimethylphenoxy)propyl group and two methyl groups at the 2 and 6 positions
科学研究应用
4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine typically involves the following steps:
Preparation of 3-(3,4-dimethylphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3,4-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The 3-(3,4-dimethylphenoxy)propyl bromide is then reacted with 2,6-dimethylmorpholine in the presence of a suitable solvent like acetonitrile or dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the reduced form of the compound, typically an amine.
Substitution: Substituted morpholine derivatives.
作用机制
The mechanism of action of 4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(3,4-dimethoxyphenyl)propyl alcohol
- 3-(3,4-dimethoxyphenyl)propanoic acid
- 3-(3,4-dimethoxyphenyl)propanol
Uniqueness
4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring and the presence of the 3-(3,4-dimethylphenoxy)propyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-[3-(3,4-dimethylphenoxy)propyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13-6-7-17(10-14(13)2)19-9-5-8-18-11-15(3)20-16(4)12-18/h6-7,10,15-16H,5,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBMOPAKKZKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-nitrophenyl)carbamoyl]phenyl propanoate](/img/structure/B4044601.png)
![2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B4044604.png)

![8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4044607.png)
![2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4044611.png)
![5-bromo-2-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B4044619.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044623.png)
![[2-(4-chloro-3-ethylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044627.png)
![4-[2-({4-[(4-nitrophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate](/img/structure/B4044632.png)
![methyl 4,5-dimethoxy-2-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B4044639.png)
![4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol](/img/structure/B4044644.png)
![oxalic acid;N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-2-amine](/img/structure/B4044670.png)
![N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044678.png)
amine oxalate](/img/structure/B4044691.png)
